molecular formula C6H10ClF2NO B2868780 7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl CAS No. 2177267-06-8

7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl

Cat. No.: B2868780
CAS No.: 2177267-06-8
M. Wt: 185.6
InChI Key: GJAUUPPAJTVUHL-UHFFFAOYSA-N
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Description

7,7-Difluoro-5-oxa-2-aza-spiro[34]octane hydrochloride is a chemical compound with the molecular formula C6H10ClF2NO It is known for its unique spirocyclic structure, which includes a spiro junction between a six-membered ring and a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorocyclopropane derivative with an aziridine derivative in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired spirocyclic product.

Industrial Production Methods

Industrial production of 7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce reduced spirocyclic compounds, and substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to modulation of biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane trifluoroacetate
  • 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride

Uniqueness

7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of both fluorine and oxygen atoms within the ring system. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7,7-difluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)1-5(10-4-6)2-9-3-5;/h9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHOSZOZRPOIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CNC2)OCC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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